4-Amino-1-naphthalenesulfonic acid sodium salt hydrate

Aqueous solubility Formulation development Diazotization chemistry

4-Amino-1-naphthalenesulfonic acid sodium salt hydrate (CAS 123333-48-2 for the hydrate; anhydrous CAS 130-13-2), also referred to as sodium naphthionate or sodium 1-naphthylamine-4-sulfonate, is a water-soluble arylamine sulfonate bearing both a primary aromatic amine and a sulfonate group on the naphthalene scaffold. The parent free acid (naphthionic acid, Piria's acid, CAS 84-86-6) is only very sparingly soluble in water, whereas the sodium salt—particularly in its hydrated forms—exhibits high aqueous solubility with characteristic blue fluorescence, making it the preferred form for aqueous-phase reactions including diazotization, azo coupling, and biochemical derivatization.

Molecular Formula C10H10NNaO4S
Molecular Weight 263.25 g/mol
Cat. No. B12056754
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Amino-1-naphthalenesulfonic acid sodium salt hydrate
Molecular FormulaC10H10NNaO4S
Molecular Weight263.25 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=CC=C2S(=O)(=O)[O-])N.O.[Na+]
InChIInChI=1S/C10H9NO3S.Na.H2O/c11-9-5-6-10(15(12,13)14)8-4-2-1-3-7(8)9;;/h1-6H,11H2,(H,12,13,14);;1H2/q;+1;/p-1
InChIKeyPGVZBSXAFZCRTM-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Amino-1-naphthalenesulfonic Acid Sodium Salt Hydrate – Procurement-Grade Overview of a Multi-Purpose Arylamine Sulfonate Intermediate


4-Amino-1-naphthalenesulfonic acid sodium salt hydrate (CAS 123333-48-2 for the hydrate; anhydrous CAS 130-13-2), also referred to as sodium naphthionate or sodium 1-naphthylamine-4-sulfonate, is a water-soluble arylamine sulfonate bearing both a primary aromatic amine and a sulfonate group on the naphthalene scaffold . The parent free acid (naphthionic acid, Piria's acid, CAS 84-86-6) is only very sparingly soluble in water, whereas the sodium salt—particularly in its hydrated forms—exhibits high aqueous solubility with characteristic blue fluorescence, making it the preferred form for aqueous-phase reactions including diazotization, azo coupling, and biochemical derivatization [1]. Industrially, the compound is a key intermediate for acid and direct azo dyes (e.g., Acid Red A, Congo Red, Food Red 3/7/9); pharmaceutically, its sodium salt has an established history as a non-toxic hemostatic agent (Naphthionin) and as an antidote for nitrite/iodine poisoning [2].

Why 4-Amino-1-naphthalenesulfonic Acid Sodium Salt Hydrate Cannot Be Interchanged with the Free Acid or Other Aminonaphthalenesulfonate Isomers


Aminonaphthalenesulfonic acids constitute a family of positional isomers (1,4-; 1,5-; 1,6-; 1,7-; 1,8-; 2,1-) and salt/hydration states, each with distinct reactivity, solubility, and application profiles [1]. The 4-amino-1-sulfonate substitution pattern confers a unique combination of para-oriented amine-to-sulfonate electronic coupling that governs diazotization kinetics and the λmax of derived azo dyes—a property not replicated by the 2,1- isomer (Tobias acid) or the 1,5- isomer (Laurent's acid) . Furthermore, the sodium salt hydrate form is freely water-soluble (>100 g/L estimated), whereas the free acid dissolves only at approximately 0.31 g/L at 20°C—a >300-fold solubility gap that renders the free acid impractical for aqueous diazotization or biological assay workflows without in situ neutralization [2]. Procuring the incorrect isomer or salt form will result in failed diazotization, altered chromophoric properties, or unusable aqueous formulations.

4-Amino-1-naphthalenesulfonic Acid Sodium Salt Hydrate – Quantitative Head-to-Head Differentiation Evidence


Aqueous Solubility: Sodium Salt Hydrate Outperforms the Free Acid by >300-Fold

The sodium salt hydrate of 4-amino-1-naphthalenesulfonic acid exhibits freely soluble behavior in water, in stark contrast to the parent free acid (naphthionic acid), which is only very slightly soluble [1]. This solubility differential is not marginal—it represents a >300-fold enhancement, directly enabling aqueous-phase diazotization and azo coupling reactions that are the core industrial application of this compound . The free acid dissolves at only ~0.31 g/L at 20°C (1 g per 3.22 L), whereas the sodium salt tetrahydrate is described as 'freely soluble' and its aqueous solution displays the characteristic blue fluorescence used for quality verification [2].

Aqueous solubility Formulation development Diazotization chemistry

Non-Benzidine Dye Synthesis: Sodium Naphthionate Enables a Less-Toxic Alternative to Benzidine-Based Azo Dyes

Conventional Congo Red (C.I. Direct Red 28) and related direct azo dyes rely on benzidine as the central diamine coupling component—a known human carcinogen [1]. Sodium naphthionate (4-amino-1-naphthalenesulfonic acid sodium salt) has been demonstrated as a direct replacement for benzidine in synthesizing non-benzidine homologues of Congo Red, using 4,4′-diaminobenzanilide as the benzidine surrogate and sodium naphthionate as the coupling component [2]. The resulting non-benzidine dyes retained fair-to-good fastness properties on cotton and have been explicitly characterized as a 'less toxic alternative' in industrial dye formulations . This differentiation is structural: the sulfonate group on the naphthalene ring both enhances water solubility and is believed to reduce metabolic activation to genotoxic intermediates relative to benzidine-derived chromophores.

Azo dye synthesis Non-benzidine alternative Toxicology substitution

Clinical Hemostatic Efficacy: Sodium Naphthionate (Naphthionin) Demonstrates Bleeding Time Shortening in Thrombocytopenia

The sodium salt of 4-amino-1-naphthalenesulfonic acid (Naphthionin) has documented clinical hemostatic activity that is structurally linked to the naphthionic acid moiety, first recognized in 1949 [1]. In a controlled clinical study by Poller and More (1964), intravenous or intramuscular administration of sodium α-naphthylamine-4-sulfonate shortened bleeding time in normal subjects and demonstrated therapeutic value in managing bleeding defects in thrombocytopenic patients [2]. A good hemostatic response was achieved in three patients with severe hemorrhage, and prolonged bleeding times were shortened in additional thrombocytopenia cases. Notably, the compound showed no evidence of efficacy in patients whose hemorrhage was not directly attributable to thrombocytopenia, indicating a mechanism-specific rather than a non-specific coagulant effect [3]. This targeted hemostatic profile differentiates it from general hemostatics such as ε-aminocaproic acid or tranexamic acid, which act via plasminogen inhibition.

Hemostatic agent Thrombocytopenia Clinical pharmacology

Phosphorophore Precursor: Hydrate Form Enables Synthesis of 1-Bromo-4-naphthalenesulfonic Acid for Quenched Phosphorescence CE Detection at 5–20 μg/L

A uniquely differentiated application of 4-amino-1-naphthalenesulfonic acid sodium salt hydrate is its use as the direct precursor to 1-bromo-4-naphthalenesulfonic acid (BrNS), a phosphorophore developed for quenched phosphorescence detection in capillary electrophoresis (CE) . BrNS, synthesized from the sodium naphthionate hydrate via Sandmeyer-type bromination, exhibits strong room-temperature phosphorescence over a wide pH range and enables detection of non-derivatized di- and tripeptides at limits of 5–20 μg/L [1]. When benchmarked against conventional UV absorption detection (190 nm and 266 nm) and laser-induced fluorescence (LIF) detection using a quadrupled Nd:YAG laser, quenched phosphorescence with BrNS compared favorably, particularly for peptides lacking native fluorescence [2]. This application is enabled specifically by the sodium salt hydrate form, as the synthetic sequence requires aqueous solubility of the starting aminonaphthalenesulfonate.

Capillary electrophoresis Phosphorescence detection Peptide analysis

Toxicological Safety Profile: NOEL of 300 mg/kg/day with Negative Mutagenicity and Clastogenicity

Regulatory toxicology data for sodium 4-amino-1-naphthalenesulfonate establishes a well-characterized safety profile that is often unavailable for less-studied aminonaphthalenesulfonate isomers [1]. In a GLP-compliant 28-day repeat-dose oral toxicity study in Crj:CD(SD) rats, the compound showed no mortality, no clinical signs, no body weight changes, no food consumption alterations, no urinary abnormalities, no pathological findings, and no hematological changes at doses up to 1000 mg/kg/day . The only observed effect was a mild GPT elevation at 1000 mg/kg/day, establishing a NOEL of 300 mg/kg/day for both sexes. Furthermore, the compound was non-mutagenic in Salmonella typhimurium strains TA100, TA1535, TA98, TA1537 and Escherichia coli WP2 uvrA, and did not induce structural chromosomal aberrations or polyploidy in CHL/IU cells with or without metabolic activation [2]. By comparison, the free acid (naphthionic acid) is classified as corrosive (Skin Corr. 1C, Eye Dam. 1) and carries acute toxicity warnings (R22, R34), whereas the sodium salt hydrate exhibits a comparatively benign hazard profile (Eye Irrit. 2, Skin Irrit. 2, STOT SE 3).

Toxicology Safety assessment Regulatory compliance

4-Amino-1-naphthalenesulfonic Acid Sodium Salt Hydrate – Evidence-Backed Procurement Scenarios


Azo Dye Manufacturing: Direct Replacement of Benzidine in Congo Red Homologues

Based on the demonstrated use of sodium naphthionate as a non-benzidine coupling component in synthesizing Congo Red homologues with fair-to-good cotton fastness properties, dye manufacturers seeking REACH-compliant, non-carcinogenic formulations should prioritize the sodium salt hydrate over benzidine or benzidine-derived intermediates [1]. The compound's high aqueous solubility eliminates the dissolution bottlenecks encountered with the free acid, enabling direct diazotization in aqueous media under standard industrial conditions (0–5°C, NaNO₂/HCl) [2]. The established NOEL of 300 mg/kg/day and negative genotoxicity battery further support occupational safety documentation [3].

Capillary Electrophoresis: Precursor for BrNS Phosphorophore in Peptide Detection

Analytical laboratories developing quenched-phosphorescence CE methods for underivatized peptide analysis should procure the sodium salt hydrate specifically (rather than the free acid or the tetrahydrate) as the synthetic precursor to 1-bromo-4-naphthalenesulfonic acid (BrNS) [1]. The controlled water content (~25%) and crystalline morphology of the technical-grade hydrate facilitate reproducible Sandmeyer bromination stoichiometry. The resulting BrNS phosphorophore achieves peptide detection limits of 5–20 μg/L and compares favorably against UV absorption and LIF detection modalities [2]. This application is uniquely tied to the 4-amino-1-sulfonate isomer; the 5- or 8-amino isomers would produce brominated products with different phosphorescence quantum yields and pH dependencies.

Pharmaceutical Hemostatic Formulation: Naphthionin for Thrombocytopenia-Associated Bleeding

Pharmaceutical manufacturers developing hemostatic agents for thrombocytopenic indications should note that sodium naphthionate (Naphthionin) is one of the few clinically documented hemostatics specifically effective in shortening bleeding time in thrombocytopenia, as demonstrated by Poller and More (1964) [1]. The compound's non-antifibrinolytic mechanism distinguishes it from tranexamic acid and ε-aminocaproic acid, offering a complementary therapeutic approach. The sodium salt form's neutral pH in aqueous solution (pH 6.8 at 1% w/v) and established safety profile (NOEL 300 mg/kg/day, non-mutagenic) support parenteral formulation development [2]. Procurement should specify the hydrate form to ensure correct stoichiometry for the active pharmaceutical ingredient [3].

Supramolecular Chemistry: Scandium Complex Receptors for Selective α-Amino Acid Removal

Researchers developing artificial receptor systems for selective amino acid sequestration should procure the sodium salt hydrate as a reactant for synthesizing scandium(III) complexes bearing naphthalenesulfonate ligands [1]. Published studies demonstrate that scandium complexes incorporating 4-amino-1-naphthalenesulfonate-derived ligands function as poorly water-soluble artificial receptors that selectively remove acidic and basic α-amino acids (arginine, histidine, lysine, aspartic acid, glutamic acid) from aqueous solution, while neutral amino acids are barely removed [2]. The hydrate form's high aqueous solubility is essential for complexation reactions in homogeneous aqueous media before precipitation of the final scandium receptor complex.

Nitrite/Iodine Poisoning Antidote: Specialized Pharmaceutical Intermediate

The sodium naphthionate hydrate serves as an antidote for nitrite and iodine poisoning, representing a specialized, medically critical application [1]. This use is structurally specific to the 4-amino-1-naphthalenesulfonate scaffold and is not shared by positional isomers such as Tobias acid or Laurent's acid. For emergency medicine stockpiling or pharmaceutical intermediate procurement, the hydrate form's defined water content and crystallinity are critical for formulation consistency and shelf-life stability under controlled storage conditions (room temperature, dry, protected from light) [2].

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